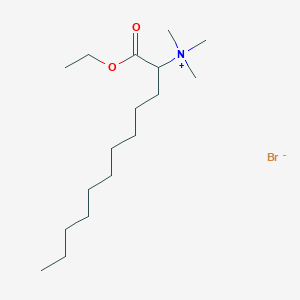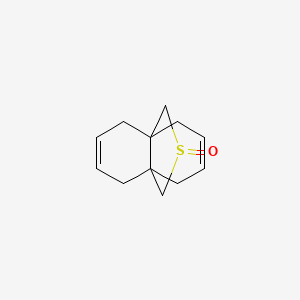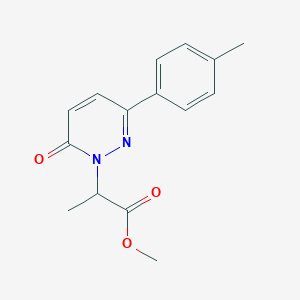
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C17H36BrNO2 . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of N,N,N-trimethyl-1-oxo-2-dodecanaminium with ethyl bromide under controlled conditions . The reaction is carried out in a solvent such as acetone, and the temperature is maintained to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the purity and yield of the product. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases that facilitate the substitution of the bromide ion.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride may be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .
Scientific Research Applications
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and permeability.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
N,N,N-trimethyl-1-dodecanaminium bromide: Similar in structure but lacks the ethoxy group.
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide: Similar structure with a longer alkyl chain.
Uniqueness
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific combination of an ethoxy group and a quaternary ammonium structure, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its analogs .
Properties
CAS No. |
10558-30-2 |
|---|---|
Molecular Formula |
C17H36BrNO2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(1-ethoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16(18(3,4)5)17(19)20-7-2;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UCPHZXWYOVXANS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)
![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)





![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)
![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)
